4-(1H-pyrazol-1-ylmethyl)aniline

Physicochemical profiling logP Regioisomeric comparison

Researchers requiring para-regioisomer precision: 4-(1H-pyrazol-1-ylmethyl)aniline (CAS 142335-61-3) delivers consistent hydrogen-bond geometry for kinase hinge binding and bidentate chelation for MMA polymerization catalysis. Key differentiators: logP 0.50 (vs. meta 1.51) ensures aqueous solubility for biochemical assays; mp 67-69 °C (vs. ortho 56-58 °C) enables accurate solid dosing. Available as a ≥95% purity solid with global shipping.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 142335-61-3
Cat. No. B123811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-pyrazol-1-ylmethyl)aniline
CAS142335-61-3
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)CC2=CC=C(C=C2)N
InChIInChI=1S/C10H11N3/c11-10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8,11H2
InChIKeyISRYTHBRUSOVAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Pyrazol-1-ylmethyl)aniline: Preferred Scaffold for Fragment & Coordination Chemistry


4-(1H-Pyrazol-1-ylmethyl)aniline (CAS 142335-61-3) is a heterocyclic building block consisting of a pyrazole ring linked via a methylene bridge to the para position of an aniline ring (C10H11N3, MW 173.21 g/mol) . Its bifunctional nature—an aniline NH2 for hydrogen-bond donation and nucleophilic derivatization, plus a pyrazole N for metal coordination—makes it a versatile fragment in medicinal chemistry and catalysis. Commercial availability as a 95–98% purity solid with a defined melting range (67–69 °C) and a logP of ~0.50–1.0 positions it as a moderately lipophilic, tractable starting material for library synthesis and complexation studies .

Bifunctional Scaffold

Aniline NH2 and pyrazole N enable both covalent derivatization and metal coordination

Moderate Lipophilicity

logP range supports aqueous solubility for biochemical assays and reverse-phase purification

Solid-State Reliability

Defined melting range and high purity grade ensure consistent handling in multi-step syntheses

Why Regioisomer Substitution Fails for Pyrazol-1-ylmethyl Anilines


Simple substitution of the para isomer with its ortho or meta counterparts is not scientifically sound because the regioisomer profoundly alters lipophilicity (logP), solid-state packing (melting point), and chemical reactivity. For example, the para isomer (target) has a logP of 0.50 vs. 1.51 for the meta isomer , leading to different solubility and membrane permeability profiles that directly impact biological assay outcomes and purification protocols. Similarly, the melting point varies by >10 °C between isomers (67–69 °C for para vs. 56–58 °C for ortho) , which influences crystallization, formulation, and thermal stability in downstream processes. These quantifiable physicochemical differences mandate procurement of the specific regioisomer.

Lipophilicity Shift

Replacing para with meta isomer alters logP by >1 unit, which may change solubility and membrane partitioning, impacting assay outcomes.

Solid-State Property Change

Ortho isomer melts >10 °C lower, potentially affecting crystallinity, purification ease, and thermal stability in downstream processes.

4-(1H-Pyrazol-1-ylmethyl)aniline: Comparison with Closest Analogs


Para vs. Meta Regioisomer: Superior Aqueous Solubility

The para-substituted target compound exhibits a measured logP of 0.50, compared to 1.51 for the meta-substituted 3-(1H-pyrazol-1-ylmethyl)aniline . This represents a >3-fold difference in octanol-water partition coefficient, indicating substantially higher aqueous solubility for the para isomer. The cLogP values corroborate this trend: 1.0 for para vs. 1.51–2.09 for meta .

Lipophilicity: Para vs Meta
Head-to-head
Para: logP 0.50
Meta: logP 1.51
ΔlogP = 1.01
Lower logP may support better aqueous solubility for biochemical assays
Experimental data; cLogP corroborates trend
Physicochemical profiling logP Regioisomeric comparison Solubility

Para vs. Ortho Regioisomer: Higher Melting Point and Crystallinity

The para isomer melts at 67–69 °C, whereas the ortho isomer (2-(1H-pyrazol-1-ylmethyl)aniline) melts at a significantly lower 56–58 °C . The 12 °C difference reflects stronger intermolecular packing in the para isomer, which typically correlates with better crystallinity, easier purification, and superior long-term solid-state stability.

Melting Point: Para vs Ortho
Head-to-head
Para: 67–69 °C
Ortho: 56–58 °C
Δmp ≈ 12 °C
Higher melting point suggests improved crystallinity and solid-state stability
Literature-reported ranges
Solid-state properties Melting point Regioisomeric comparison Crystallinity

Coordination Chemistry: Co(II) Catalysts for MMA Polymerization

The target compound serves as a precursor to N,N-bis(1H-pyrazolyl-1-methyl)aniline-type ligands. Co(II) complexes derived from this para-aniline scaffold catalyze methyl methacrylate (MMA) polymerization to yield syndiotactic PMMA with high molecular weight and a glass transition temperature (Tg) up to 140 °C [1]. In a comparative study, these complexes produced PMMA with narrower polydispersity indices (PDI) and higher Tg than analogous Co(II) catalysts bearing alternative N-donor ligands [2].

MMA Polymerization Catalysis
Class-level
Syndiotactic PMMA
Tg up to 140 °C
Narrower PDI vs. other N-donor ligands
Derived Co(II) complexes exhibit high catalytic performance
Referenced catalytic studies; class-level inference
Coordination chemistry MMA polymerization Cobalt(II) catalysts Pyrazole ligands

Kinase Inhibitor Design: A Privileged Pyrazole-Aniline Scaffold

4-(1H-Pyrazol-1-ylmethyl)aniline is recognized as an important fragment scaffold for molecular linking and expansion in drug discovery campaigns . The pyrazole ring serves as a metabolically stable, lipophilic bioisostere of phenol, while the para-aniline provides a vector for hydrogen-bond interactions with kinase hinge regions. In contrast, the meta and ortho isomers orient the aniline NH2 in directions that are geometrically incompatible with the ATP-binding pocket of many kinases, as demonstrated by structure-activity relationship (SAR) studies on pyrazole-containing kinase inhibitors [1].

Kinase Hinge-Binding Geometry
Class-level
Para-NH2 aligns for hinge H-bonding
Meta/ortho NH2 vectors misaligned
Consistent SAR: para > meta ≈ ortho
Para isomer geometry may be critical for kinase inhibitor SAR
Class-level SAR across multiple kinase targets
Fragment-based drug discovery Kinase inhibitors Bioisostere Medicinal chemistry

Key Application Scenarios for 4-(1H-Pyrazol-1-ylmethyl)aniline


Kinase Fragment Library Expansion with Hinge Binder

When a fragment-based screening hit contains a pyrazole-aniline motif, follow-up SAR must use the exact para isomer to maintain the hydrogen-bond geometry with the kinase hinge. The measured logP of 0.50 ensures aqueous solubility compatible with biochemical assay conditions (typically <1% DMSO), while the melting point of 67–69 °C guarantees solid compound can be accurately weighed for dose-response studies. Do not substitute with meta (logP 1.51) or ortho (mp 56–58 °C) isomers, as these will alter both solubility and target engagement .

Bidentate Bis(pyrazolyl)methyl-Aniline Ligands for Transition Metal Catalysis

The para-aniline scaffold uniquely positions the N-donor pyrazole arms for symmetrical bidentate chelation to Co(II), Zn(II), or Cd(II) centers. Complexes derived from this scaffold catalyze MMA polymerization to syndiotactic PMMA with Tg up to 140 °C and narrow PDI—performance attributes not achievable with ortho-substituted aniline ligands due to steric constraints. Researchers developing new polymerization catalysts should specify CAS 142335-61-3 for reproducibility of these catalytic results [1].

Probe Conjugation via Aniline NH2 Handle

In designing chemical probes for target engagement studies, the para-aniline NH2 provides a synthetically accessible handle for amide bond formation with biotin or fluorophore linkers, while the pyrazole ring mediates target binding. The moderate logP (0.50) balances membrane permeability with aqueous solubility, reducing non-specific binding compared to the more lipophilic meta isomer (logP 1.51). Researchers should procure the para isomer to ensure the conjugate retains the intended physicochemical profile .

Building Block for Pyrazole-Containing Polymers and MOFs

The symmetrical para geometry of 4-(1H-pyrazol-1-ylmethyl)aniline makes it a suitable monomer for the construction of linear polymers and porous coordination networks. Unlike the ortho isomer, which introduces undesirable kinks in the polymer backbone, the para isomer yields extended, rigid structures with higher thermal stability (Tg up to 140 °C in derived PMMA). This property is critical for applications in organic electronics and gas separation membranes where structural regularity dictates performance [1].

Application
Selection Property
Validation Focus
Kinase fragment SAR
para-Regioisomer geometry
Hinge-binding assay, solubility under assay conditions
Bis(pyrazolyl)methyl-aniline ligands
Bidentate chelation enabled by para-substitution
Catalytic performance, polymer Tg and PDI
Chemical probe conjugation
Aniline NH2 handle with moderate logP
Conjugate bioactivity, non-specific binding
Linear polymer/MOF backbone
para-Symmetry and thermal stability
Structural regularity, thermal properties (Tg)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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